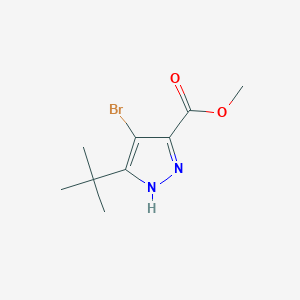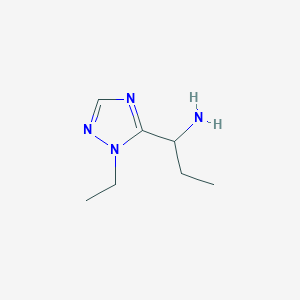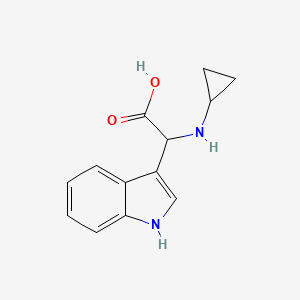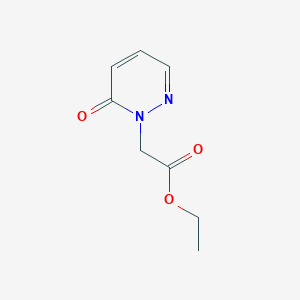
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the carboxylic acid group (-COOH) and the dimethylphenyl group suggests that this compound might have interesting chemical properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Synthesis of Pyrazole Derivatives: The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, leading to unique pyrazole derivatives, has been described. These derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, serve as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
- Synthesis of Oxazine Derivatives: A series of 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones were synthesized via lactonization of 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylic acids. These products were characterized by various spectroscopic methods and confirmed by X-ray crystal analysis (Zheng, Zhao, & Liu, 2012).
Metal Complexes and Coordination
- Formation of Metal Complexes: Novel complexes have been prepared with 1,3-dimethylpyrazole-5-carboxylic acid, exhibiting monodentate coordination to metal ions like Cu and Co. The structures of these complexes were determined by single-crystal X-ray diffraction (Jacimovic et al., 2015).
Spectroscopic and Theoretical Studies
- Spectroscopic Analysis of Derivatives: The spectral analysis of 1,3,5-triaryl-2-pyrazolines, derived from 4-alkoxychalcones and (3,4-dimethylphenyl) hydrazaine, revealed fluorescence properties in the visible spectrum, specifically in the blue region when irradiated with ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).
Chemical Transformations and Functionalization
- Heterocyclic Rearrangements: The transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles through rearrangement by the action of aqueous KOH was observed. This process demonstrated the versatility in chemical transformations of related compounds (Potkin et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)10(6-13-14)12(16)17/h3-6,10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRWRXHYUYNACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)
![5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione](/img/structure/B1419882.png)



![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)
![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)